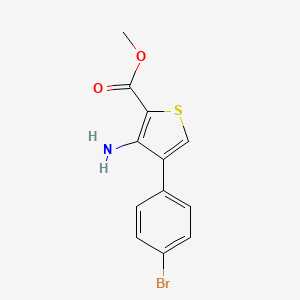
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
説明
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (MBABPC) is a chemical compound that has been studied for its potential applications in many scientific research fields. This compound has been studied for its ability to act as a reagent in organic synthesis, as a catalyst in biochemical reactions, and for its potential to be used in drug development. MBABPC has also been studied for its potential to act as an inhibitor of certain enzymes and to act as a ligand in binding studies. In
科学的研究の応用
Cyclization Mechanisms and Derivative Formation
Methyl 3-amino-2-thiophene carboxylate, closely related to the compound , has been studied for its reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines and hydrazines, yield [3,2-d]4(3H)thieno- pyrimidinones, which provides insights into cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Synthesis of Novel Heterocyclic Systems
Research on methyl 2-(bromomethyl)thiophene-3-carboxylates, which are structurally similar to the compound in focus, reveals their reaction with substituted 2-hydroxybenzonitriles. This leads to the formation of methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which undergo tandem cyclization to create benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, contributing to the synthesis of new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Structural Studies and Potential Applications
Investigations into the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate highlight the structural arrangement of thiophene derivatives. The study of this compound, which shares a similar backbone structure, shows a stabilized crystal structure through intra- and intermolecular hydrogen bonds, underscoring its potential in structural and material science applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
特性
IUPAC Name |
methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWDZZOUSAXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize the structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate?
A1: The researchers employed a combination of spectroscopic methods to confirm the structural features of BPTC. These included:
- Fourier transform infrared (FT-IR) spectroscopy: This technique provided insights into the vibrational modes of the molecule, helping to identify functional groups present. []
- Raman spectroscopy: Complementary to FT-IR, Raman spectroscopy offered additional information about the vibrational characteristics of BPTC. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provided detailed information about the arrangement of atoms within the BPTC molecule, confirming its structural identity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




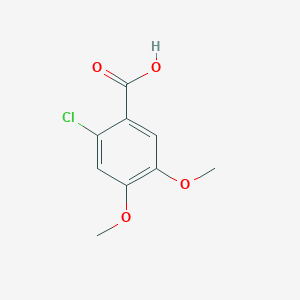
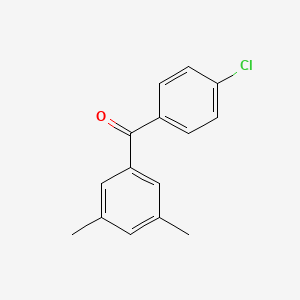
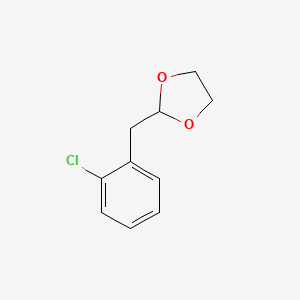

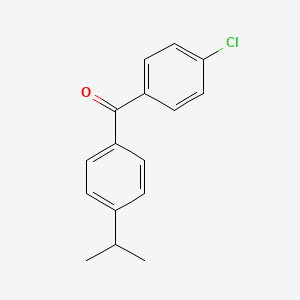
![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
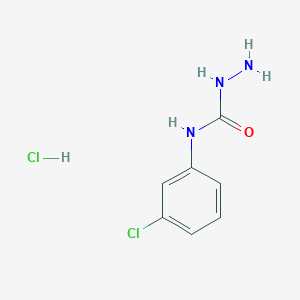



![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)